molecular formula C7H6ClNO4S B1296637 4-Methyl-3-nitrobenzenesulfonyl chloride CAS No. 616-83-1

4-Methyl-3-nitrobenzenesulfonyl chloride

Cat. No. B1296637
CAS RN: 616-83-1
M. Wt: 235.65 g/mol
InChI Key: OQFYBGANSUNUAO-UHFFFAOYSA-N
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Description

4-Methyl-3-nitrobenzenesulfonyl chloride, also known by its IUPAC name 4-methyl-3-nitrobenzenesulfonyl chloride, is a chemical compound with the molecular formula C7H6ClNO4S . It has a molecular weight of 235.65 . The compound is typically a white to yellow liquid or solid or semi-solid .


Synthesis Analysis

The synthesis of 4-Methyl-3-nitrobenzenesulfonyl chloride involves stirring at 105° C for 6 hours, cooling, and then adding dropwise to ice water at 0 to 5° C. The precipitated crystals are filtered off with suction and washed with ice water .


Molecular Structure Analysis

The InChI code for 4-Methyl-3-nitrobenzenesulfonyl chloride is 1S/C7H6ClNO4S/c1-5-2-3-6 (14 (8,12)13)4-7 (5)9 (10)11/h2-4H,1H3 . This code provides a unique identifier for the molecular structure of the compound.


Physical And Chemical Properties Analysis

4-Methyl-3-nitrobenzenesulfonyl chloride appears as a cream to pale yellow crystalline powder or fused solid . It has a melting point range of 30.5-39.5°C .

Scientific Research Applications

Enhancing Detection of Estrogens

4-Nitrobenzenesulfonyl chloride, a related compound to 4-Methyl-3-nitrobenzenesulfonyl chloride, has been effectively utilized to increase the detection responses of estrogens in biological fluids. This is achieved through a derivatization method that allows for accurate quantification of estrogens in serum and urine, which is useful for diagnosing fetoplacental function (Higashi et al., 2006).

Application in Solid-Phase Synthesis

Polymer-supported benzenesulfonamides, prepared from various immobilized primary amines and 2/4-nitrobenzenesulfonyl chloride, are key intermediates in chemical transformations. This process includes unusual rearrangements to yield diverse privileged scaffolds, highlighting the versatility of nitrobenzenesulfonyl chloride derivatives in chemical synthesis (Fülöpová & Soural, 2015).

Intermediate in Drug Synthesis

The reaction involving 3-nitrobenzenesulfonyl chloride, a compound similar to 4-Methyl-3-nitrobenzenesulfonyl chloride, resulted in the production of a promising intermediate for the synthesis of Clopidrogel, an antiplatelet drug. This demonstrates the compound's utility in the pharmaceutical industry for drug development (Li et al., 2012).

Green Synthesis Method

A novel green synthesis method for 3-nitrobenzenesulfonyl chloride, which is an important reactive dye intermediate, has been developed. This method significantly reduces the amount of acidic waste gas and wastewater, demonstrating the environmental benefits of innovative synthesis approaches for nitrobenzenesulfonyl chloride derivatives (Chen Zhong-xiu, 2009).

Use in Chemical Reactions

2-Nitrobenzenesulfonyl chloride, another compound related to 4-Methyl-3-nitrobenzenesulfonyl chloride, is used in reactions with ω-aminoacetophenone and 4-amino-3,5-dimethyl-isoxazole, leading to the production of various benzothiadiazepine derivatives. This indicates its role in synthesizing heterocyclic compounds with potential medicinal applications (Migliara et al., 1979).

Safety And Hazards

4-Methyl-3-nitrobenzenesulfonyl chloride is classified as a hazardous substance. It causes severe skin burns and eye damage . Safety measures include avoiding dust formation, not breathing in mist, gas, or vapors, and wearing protective clothing . In case of contact, immediate medical attention is required .

properties

IUPAC Name

4-methyl-3-nitrobenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClNO4S/c1-5-2-3-6(14(8,12)13)4-7(5)9(10)11/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQFYBGANSUNUAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00339988
Record name 4-Methyl-3-nitrobenzenesulfonyl chloride
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methyl-3-nitrobenzenesulfonyl chloride

CAS RN

616-83-1
Record name 4-Methyl-3-nitrobenzenesulfonyl chloride
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Record name 4-Methyl-3-nitrobenzenesulfonyl chloride
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Record name 4-Methyl-3-nitrobenzenesulfonyl chloride
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Synthesis routes and methods I

Procedure details

137.1 g (1.0 mol) of o-nitrotoluene are added dropwise to 535.9 g (4.6 mol) of chlorosulfonic acid and 2 g of sulfamic acid such that the temperature does not exceed 40° C. The mixture is then stirred at 40° C. for 1 hour and slowly heated to 105° C. It is then stirred at 105° C. for 6 hours, cooled and added dropwise to ice water at 0 to 5° C. The precipitated crystals are filtered off with suction and washed with ice water. 236.1 g of 2-nitrotoluene-4-sulfonyl chloride (water content 10.8%), corresponding to 210.6 g (89% of theory), having a melting point of 40° C. are obtained.
Quantity
137.1 g
Type
reactant
Reaction Step One
Quantity
535.9 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a mixed solution of fuming nitric acid (3.5 ml) and conc. sulfuric acid (5.4 ml) was added p-toluenesulfonyl chloride (5.00 g, 26.2 mmol) in several portions under ice-cooling, and the mixture was stirred under ice-cooling for 2 hr. To the reaction mixture was added ice, and the mixture was extracted with diethyl ether. The organic layer was successively washed with water, saturated aqueous sodium hydrogen carbonate solution and saturated brine and dried over anhydrous sodium sulfate. After filtration, the solvent was evaporated under reduced pressure to give 4-methyl-3-nitrobenzenesulfonyl chloride (5.43 g, yield 88.0%).
Quantity
3.5 mL
Type
reactant
Reaction Step One
Quantity
5.4 mL
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

Placed chlorosulfonic acid (128 mL, 1.91 mmol) in a 500 mL four necked round bottomed flask. Then added 2-nitro toluene (65 mL, 0.547 mmol) drop wise, under stirring in 25 minutes at 25° C. The reaction mass was heated at 85° C. for 3 hours. Quenched the reaction mass into ice cold water and extracted with ethylacetate (4×250 mL), the combined organic layer was washed with brine solution (1×100 mL), dried over anhydrous sodium sulfate and solvent was removed under reduced pressure to obtain syrupy product. Yield: 109.5 grams.
Quantity
128 mL
Type
reactant
Reaction Step One
Quantity
65 mL
Type
reactant
Reaction Step Two
[Compound]
Name
four
Quantity
500 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
R Ahmed-Belkacem, M Hausdorff… - Journal of medicinal …, 2022 - ACS Publications
… Following method A with 40 (280 mg, 0.92 mmol, 1.00 equiv) and 4-methyl-3-nitrobenzenesulfonyl chloride, 41k (235 mg, 51%) was obtained as a beige solid. R f = 0.50 (8:92 MeOH/…
Number of citations: 23 pubs.acs.org
M Hausdorff, A Delpal, S Barelier, L Nicollet… - European Journal of …, 2023 - Elsevier
… Following method B with 39 (400 mg, 1.25 mmol, 1.00 eq) and 4-methyl-3-nitrobenzenesulfonyl chloride (368 mg, 1.56 mmol, 1.25 eq), 41 was obtained as a white foam (522 mg, 80%). …
Number of citations: 2 www.sciencedirect.com

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